3-Imidazolin-2-one, 1-(5-nitro-2-thiazolyl)-
Description
Chemical Identity and Structure The compound "3-Imidazolin-2-one, 1-(5-nitro-2-thiazolyl)-", also known as niridazole (CAS 61-57-4), is a nitroheterocyclic drug with the molecular formula C₆H₆N₄O₃S and a molecular weight of 214.22 g/mol . Its structure consists of a 5-nitrothiazole ring linked to a 2-imidazolidinone moiety via a rigid nitrogen substituent at the C-2 position of the thiazole ring. This conformation is critical for its biological activity .
Synthesis Niridazole is synthesized by reacting 2-amino-5-nitrothiazol with 2-chloroethylisocyanate to form a disubstituted urea intermediate. Subsequent intramolecular N-alkylation yields the imidazolidinone ring .
Pharmacological Use
Niridazole is an anthelmintic agent primarily used against Schistosoma mansoni infections. Its mechanism involves nitro group reduction within parasites, generating reactive intermediates that disrupt DNA and enzyme systems, particularly phosphorylase phosphatase .
Properties
CAS No. |
101692-33-5 |
|---|---|
Molecular Formula |
C6H4N4O3S |
Molecular Weight |
212.19 g/mol |
IUPAC Name |
3-(5-nitro-1,3-thiazol-2-yl)-4H-imidazol-2-one |
InChI |
InChI=1S/C6H4N4O3S/c11-5-7-1-2-9(5)6-8-3-4(14-6)10(12)13/h1,3H,2H2 |
InChI Key |
FDKRNBMDPFLDML-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC(=O)N1C2=NC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
- Chemical Name: 3-Imidazolin-2-one, 1-(5-nitro-2-thiazolyl)
- Molecular Formula: C6H4N4O3S
- Molar Mass: 212.19 g/mol
- The compound features an imidazolinone core functionalized at the nitrogen with a 5-nitro-2-thiazolyl substituent.
Preparation Methods of 3-Imidazolin-2-one, 1-(5-nitro-2-thiazolyl)
General Synthetic Strategy
The synthesis of 3-Imidazolin-2-one derivatives typically involves:
- Formation of the imidazolinone ring system.
- Introduction of the thiazole substituent, often bearing a nitro group.
- Functional group transformations such as nitration or alkylation to achieve the desired substitution pattern.
Two main synthetic routes are prevalent:
Specific Preparation Procedures
Fusion Method for 1-Methyl-2-thioxoimidazolidin-4-one Intermediate
A key intermediate, 1-methyl-2-thioxoimidazolidin-4-one, is prepared by fusion of sarcosine with ammonium thiocyanate at 140 °C under nitrogen atmosphere for approximately 19 hours. The product is isolated by cooling, washing, and drying to yield a crystalline solid.
| Step | Reagents | Conditions | Yield/Notes |
|---|---|---|---|
| Fusion | Sarcosine + Ammonium thiocyanate | 140 °C, 19 hr, N2 atmosphere | Crystalline product, purified by washing and drying |
Knoevenagel Condensation under Microwave Irradiation
The imidazolinone intermediate reacts with aromatic aldehydes or aldimines in a microwave reactor at 80 °C for 40–60 minutes. This solvent-free Knoevenagel condensation yields 5-arylmethylene-1-methyl-2-thioxoimidazolin-4-one derivatives with good stereoselectivity.
| Step | Reagents | Conditions | Yield/Notes |
|---|---|---|---|
| Knoevenagel condensation | 1-methyl-2-thioxoimidazolidin-4-one + aromatic aldehyde/aldimine | Microwave, 80 °C, 40-60 min | Good yield, stereoselective |
Nitration of Thiazolyl-Benzoimidazole Derivatives
Nitration of 2-(4'-thiazolyl)-1H-benzimidazole produces 5-nitro-[2-(4'-thiazolyl)]-1H-benzimidazole, which is structurally related to the target compound. The reaction is monitored by TLC and yields approximately 59%, with melting points around 240–242 °C.
| Step | Reagents | Conditions | Yield/Notes |
|---|---|---|---|
| Nitration | 2-(4'-thiazolyl)-1H-benzimidazole + nitrating agent | Ethyl acetate:hexane solvent, monitored by TLC | 59% yield, mp 240–242 °C |
Reflux and Crystallization Techniques
Some derivatives are synthesized by refluxing hydrazinyl-imidazolone with phenyl isothiocyanate in ethanol for several hours, followed by cooling and crystallization to isolate pure products.
| Step | Reagents | Conditions | Yield/Notes |
|---|---|---|---|
| Reflux and crystallization | Hydrazinyl-imidazolone + phenyl isothiocyanate | Reflux in EtOH, 4 hr | 74% yield, yellow crystals |
Summary Table of Preparation Methods
| Method No. | Key Intermediate / Reagent | Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Sarcosine + Ammonium thiocyanate | Fusion | 140 °C, 19 hr, N2 | N/A | Intermediate for imidazolinone |
| 2 | Imidazolinone + Aromatic aldehyde/aldimine | Knoevenagel condensation | Microwave, 80 °C, 40-60 min | Good | Solvent-free, stereoselective |
| 3 | Thiazolyl-benzimidazole | Nitration | Ethyl acetate:hexane | 59 | Nitro substitution |
| 4 | Hydrazinyl-imidazolone + phenyl isothiocyanate | Reflux and crystallization | Reflux in ethanol, 4 hr | 74 | Produces thiourea derivatives |
Analytical Characterization and Validation
- Infrared Spectroscopy (IR): Characteristic bands include N-H stretching (~3100 cm⁻¹), C=O stretching (~1670 cm⁻¹), and N-O asymmetric/symmetric stretching (~1519 and 1342 cm⁻¹ for nitro groups).
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the presence of aromatic, methylene, and methyl protons, as well as carbonyl carbons consistent with imidazolinone and thiazole rings.
- Mass Spectrometry (MS): Molecular ion peaks align with calculated molecular weights, confirming compound identity.
- Melting Point (mp): Consistent melting points (e.g., 240–242 °C for nitrated derivatives) support purity and reproducibility.
Chemical Reactions Analysis
Formation of the Imidazolinone Core
The imidazolinone skeleton is typically synthesized through cyclization reactions. For example, oxazolone derivatives (e.g., 4-benzylidene-2-phenyl-1H-imidazol-5(4H)-one) undergo condensation with amino-thiabendazole derivatives in pyridine under reflux conditions. This yields ligands with imidazolinone structures, which can later be functionalized .
Key Reaction Steps
Cyclization and Coupling
The synthesis involves intramolecular cyclization of intermediates containing thiol groups. For example, thioamide derivatives (e.g., 2-mercapto-4,4-diphenyl-1H-imidazol-5(4H)-one) react with hydrazonoyl halides to form thiadiazole rings via alkylation and elimination of aniline .
Oxidative Cyclization
In thiadiazole-imidazole hybrids, oxidative cyclization using NH₄Fe(SO₄)₂·12H₂O converts thiosemicarbazones into thiadiazole rings, followed by diazotation with Cu powder to introduce halogen substituents .
IR Spectroscopy
Key IR absorption bands for the compound and related derivatives:
| Functional Group | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| N-H (amide) | 3363 | |
| C=O (carbonyl) | 1789–1657 | |
| C=N (imidazole) | 1477 | |
| C=N (thiazole) | 1435 |
Biological Activity
While direct biological data for this compound is limited, structurally similar thiadiazole-imidazole hybrids exhibit:
Scientific Research Applications
Chemical Properties and Structure
3-Imidazolin-2-one, 1-(5-nitro-2-thiazolyl)- has the molecular formula CHNOS. Its structure features an imidazolinone ring fused with a thiazole moiety, which contributes to its biological activity. The presence of the nitro group on the thiazole enhances its reactivity and potential for biological interactions.
Antibacterial Activity
Research has demonstrated that derivatives of 3-Imidazolin-2-one exhibit potent antibacterial properties. A study highlighted the synthesis of various imidazole derivatives, including those containing the thiazole moiety, which showed significant in vitro activity against both Gram-positive and Gram-negative bacteria. For instance, compounds were tested against Staphylococcus aureus and Escherichia coli, revealing promising inhibition zones in disk diffusion assays .
Anticancer Properties
The compound's potential as an anticancer agent has been explored through various studies. One investigation into substituted derivatives of imidazole indicated that certain compounds could inhibit tubulin assembly, a critical process in cancer cell division. The most effective compounds led to cell cycle arrest in HT-29 colon cancer cells at the G2/M phase, suggesting a mechanism similar to that of known anticancer drugs like combretastatin A-4 .
Inhibition of Kinase Activity
Some studies have focused on the ability of 3-Imidazolin-2-one derivatives to inhibit specific kinases involved in cancer progression. Notably, these compounds have been shown to selectively inhibit the phosphorylation of the Akt oncoprotein kinase in cancer cells, a pathway crucial for cell survival and proliferation .
Case Study 1: Antibacterial Efficacy
A notable case study involved the synthesis of a series of nitroimidazole hybrids that were tested for their antibacterial efficacy against Helicobacter pylori. The results indicated that certain hybrids displayed significant activity against both metronidazole-sensitive and resistant strains, showcasing the compound's potential as an alternative treatment for resistant bacterial infections .
Case Study 2: Anticancer Activity
Another study evaluated the cytotoxic effects of various substituted imidazole derivatives on cancer cell lines. The findings revealed that some derivatives exhibited low GI50 values (the concentration required to inhibit cell growth by 50%), indicating strong antiproliferative effects. For example, one compound had a GI50 value as low as 0.04 μM against colon cancer cells .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-Imidazolin-2-one, 1-(5-nitro-2-thiazolyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to inhibit enzymes and disrupt cellular processes makes it a valuable tool for studying biochemical pathways and developing therapeutic agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Nitroheterocyclic Compounds
Key Structural and Functional Insights
Core Heterocycle Influence: Niridazole (5-nitrothiazole) and FANFT (5-nitrofuran + thiazole) demonstrate that the nitroheterocycle type dictates target specificity. Thiazole-based compounds like niridazole exhibit antiparasitic activity, whereas nitrofurans like FANFT are carcinogenic due to metabolic activation pathways involving prostaglandin endoperoxide synthetase .
Substituent Rigidity and Conformation: Niridazole’s rigid imidazolidinone ring is essential for antischistosomal activity, as flexible substituents (e.g., linear urea in N-Ethyl-N'-(5-nitro-2-thiazolyl)urea) reduce efficacy . Halicin’s thiadiazole-amine substituent introduces antimicrobial properties, highlighting how substituent diversity expands functional applications .
Nitro Group Reactivity: The nitro group in niridazole undergoes enzymatic reduction in parasites, generating cytotoxic radicals. In contrast, FANFT’s nitro group is metabolized into DNA-reactive intermediates, leading to carcinogenicity .
Mechanistic Divergence
- Antiparasitic vs. Carcinogenic Pathways: Niridazole targets parasitic enzymes, while FANFT’s bladder carcinogenicity arises from sustained epithelial damage and irreversible hyperplastic lesions in rats .
- Metabolic Activation : Niridazole’s action relies on parasite-specific nitroreductases, whereas FANFT is metabolized by mammalian prostaglandin endoperoxide synthetase, illustrating species-dependent metabolic outcomes .
Research Findings and Implications
Biological Activity
The compound 3-Imidazolin-2-one, 1-(5-nitro-2-thiazolyl)- is a member of a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
3-Imidazolin-2-one, 1-(5-nitro-2-thiazolyl)- is characterized by an imidazolinone core linked to a nitro-substituted thiazole ring. This structural arrangement is significant for its biological properties. The presence of the nitro group is particularly noteworthy as it can influence both the electronic properties and reactivity of the compound.
Antimicrobial Activity
Research has demonstrated that compounds containing thiazole and imidazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to 3-Imidazolin-2-one have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . In vitro studies indicated that modifications to the thiazole ring can enhance antibacterial activity, with some derivatives achieving minimum inhibitory concentrations (MICs) as low as 8 μg/disc against resistant strains .
Anticancer Properties
The anticancer potential of 3-Imidazolin-2-one derivatives has been explored extensively. For example, thiazole-imidazole hybrids have been reported to exhibit cytotoxic effects against multiple cancer cell lines. A structure-activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring significantly enhance anticancer activity. Compounds with IC50 values lower than standard chemotherapeutics like doxorubicin were noted in various studies .
Antioxidant Activity
The antioxidant properties of 3-Imidazolin-2-one derivatives have also been investigated. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders. Studies have shown that certain thiazole-based compounds can inhibit lipid peroxidation and enhance cellular antioxidant defenses .
The biological activities of 3-Imidazolin-2-one are largely attributed to its ability to interact with biological macromolecules:
- Enzyme Inhibition : Many thiazole derivatives act as inhibitors of key enzymes involved in disease processes, such as cyclooxygenases (COXs) and lipoxygenases (LOXs), which are crucial in inflammation and cancer progression .
- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, leading to disruptions in replication and transcription processes, thereby inducing apoptosis in cancer cells .
Case Studies
Q & A
Q. What are the key synthetic routes for 1-(5-nitro-2-thiazolyl)-3-imidazolin-2-one?
Methodological Answer: The synthesis typically involves coupling a 5-nitro-2-thiazolylamine derivative with an imidazolinone precursor. A representative method (adapted from nitrothiazole analogues) includes:
- Step 1: React 5-nitro-2-thiazolylamine with a carbonyl-containing reagent (e.g., carbonyl diimidazole or urea derivatives) in a polar solvent (e.g., pyridine or DMF) under reflux.
- Step 2: Monitor reaction progress via TLC, followed by neutralization with NaHCO₃ and purification via recrystallization or column chromatography .
- Key Considerations: Catalytic acid/base conditions (e.g., pyridine) enhance nucleophilic substitution efficiency. Yield optimization requires precise stoichiometry and temperature control (e.g., 60–80°C) .
Q. How is the structure of this compound characterized spectroscopically?
Methodological Answer: Structural confirmation relies on:
- IR Spectroscopy: Detect characteristic absorptions for nitro groups (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and carbonyls (1680–1720 cm⁻¹) .
- NMR (¹H/¹³C):
- ¹H NMR: Peaks for thiazole protons (δ 7.5–8.5 ppm) and imidazolinone NH (δ 10–12 ppm, broad).
- ¹³C NMR: Signals for carbonyl carbons (δ 160–170 ppm) and nitro-substituted thiazole carbons (δ 120–140 ppm) .
- X-ray Crystallography: Resolves intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing) .
Q. What is the known biological activity of this compound?
Methodological Answer: The compound exhibits antischistosomal activity , selectively targeting Schistosoma parasites and their eggs. Mechanistic studies suggest inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme, critical for anaerobic metabolism in parasites.
- Experimental Validation:
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production?
Methodological Answer:
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate coupling reactions.
- Solvent Optimization: Compare aprotic solvents (DMF, DMSO) for improved solubility of nitro-thiazole intermediates.
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 24 hours to 2–4 hours) while maintaining yield .
- Controlled Nitro Group Stability: Avoid excessive heating (>100°C) to prevent nitro group decomposition .
Q. How to resolve contradictions in spectral data during structural analysis?
Methodological Answer:
- Tautomerism Considerations: The imidazolinone ring may exhibit keto-enol tautomerism, leading to variable NH proton signals. Use deuterated DMSO to stabilize tautomers for consistent NMR readings .
- Crystallographic Validation: If NMR/IR data are ambiguous, grow single crystals (e.g., from methanol/water mixtures) and perform X-ray diffraction to unambiguously assign the structure .
- DFT Calculations: Compare experimental IR/NMR data with computational predictions to identify conformational or tautomeric discrepancies .
Q. What strategies are used to study structure-activity relationships (SAR) for antischistosomal efficacy?
Methodological Answer:
- Substituent Modification: Synthesize derivatives with varied substituents on the thiazole (e.g., halogens, methyl groups) or imidazolinone (e.g., alkylation of NH) to assess impact on PFOR inhibition .
- Enzymatic Assays: Measure IC₅₀ against recombinant PFOR to correlate structural changes with activity.
- Molecular Docking: Model interactions between the nitro-thiazole moiety and PFOR’s active site to guide rational design .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- Hazard Classification: Classified as a hazardous substance due to potential nitro group reactivity and mutagenicity .
- Handling Guidelines:
- Use PPE (gloves, lab coat, goggles) and work in a fume hood.
- Avoid contact with reducing agents to prevent explosive decomposition.
- Store in airtight containers at –20°C to minimize degradation .
Q. How to address low solubility in pharmacological assays?
Methodological Answer:
- Co-Solvent Systems: Use DMSO-water mixtures (≤5% DMSO) to enhance solubility without cytotoxicity.
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated NH) to improve bioavailability .
- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles to enhance aqueous dispersion and targeted delivery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
